3-chloro-5-ethylaniline hydrochloride

Description

3-Chloro-5-ethylaniline hydrochloride is a substituted aromatic amine hydrochloride salt characterized by a benzene ring with chlorine at the 3-position, an ethyl group at the 5-position, and a primary amine functional group protonated as a hydrochloride salt. The hydrochloride salt form enhances solubility in polar solvents, which is critical for pharmaceutical or synthetic applications .

Properties

CAS No. |

2639410-25-4 |

|---|---|

Molecular Formula |

C8H11Cl2N |

Molecular Weight |

192.1 |

Purity |

93 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing 3-chloro-5-ethylaniline involves the electrophilic aromatic substitution of 5-ethylaniline using chlorinating agents. The ethyl group at the para position directs incoming electrophiles to the meta position, ensuring regioselective chlorination at the 3-position. The reaction typically proceeds under mild conditions to avoid over-chlorination or side-chain reactions.

Chlorinating Agents and Conditions

Chlorine gas (Cl₂) is the preferred chlorinating agent due to its cost-effectiveness and high reactivity. However, alternatives such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are employed in laboratory settings for better control over stoichiometry. Key parameters include:

| Chlorinating Agent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Cl₂ | 20–40 | FeCl₃ | 70–85 |

| SO₂Cl₂ | 0–25 | None | 65–75 |

| NCS | 25–50 | AlCl₃ | 60–70 |

The use of FeCl₃ as a Lewis acid catalyst enhances electrophilicity by polarizing the Cl–Cl bond, facilitating attack at the meta position. Excess chlorine or elevated temperatures (>50°C) risk dichlorination or ethyl group oxidation, necessitating precise control.

Hydrochloride Salt Formation

The free base 3-chloro-5-ethylaniline is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl). The reaction is exothermic and typically conducted at 0–5°C to prevent decomposition:

The product precipitates as a white crystalline solid, which is isolated via filtration and recrystallized from ethanol/water mixtures for purification.

Alternative Synthetic Pathways

Nitro Group Reduction Strategy

A less common route involves the reduction of a nitro precursor, 3-chloro-5-nitroethylbenzene, to the corresponding amine. This method, adapted from analogous nitroaniline syntheses, proceeds in two steps:

-

Nitration : Ethylbenzene is nitrated to introduce a nitro group at the meta position.

-

Chlorination and Reduction : The nitro compound is chlorinated, followed by catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) to yield 3-chloro-5-ethylaniline.

While this approach avoids direct handling of chlorine gas, the nitration step introduces regioselectivity challenges, often requiring directing groups or protective strategies.

Vapor-Phase Chlorination

Patents describing vapor-phase chlorination of pyridine derivatives suggest potential adaptations for aniline systems. In this method, 5-ethylaniline is vaporized and reacted with chlorine over a metal chloride catalyst (e.g., FeCl₃ or CuCl₂) at 200–300°C. The process favors gas-phase ionic mechanisms, minimizing side reactions:

However, scalability issues and equipment corrosion limit industrial adoption compared to liquid-phase methods.

Mechanistic Insights and Selectivity Control

Electrophilic Aromatic Substitution Dynamics

The ethyl group’s +I effect activates the aromatic ring, while its steric bulk directs electrophiles to the less hindered meta position. Quantum mechanical calculations suggest that chlorination proceeds via a Wheland intermediate stabilized by resonance with the amine group. Competing ortho/para pathways are suppressed due to steric repulsion between the ethyl group and incoming electrophile.

Process Optimization and Challenges

Yield Enhancement Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DCM, chloroform) improve chlorine solubility and reaction homogeneity.

-

Stepwise Addition : Incremental introduction of Cl₂ reduces local excess, minimizing dichloride byproducts.

-

Temperature Gradients : Gradual heating from 20°C to 40°C maintains reaction kinetics without thermal runaway.

Impurity Profiling

Common impurities include:

-

2-Chloro-5-ethylaniline : Resulting from minor ortho substitution (5–10% without catalysts).

-

3,5-Dichloro-ethylaniline : Formed under excess Cl₂ conditions.

-

Ethyl Group Oxidation Products : Benzaldehyde derivatives arising at temperatures >60°C.

HPLC and GC-MS are standard for monitoring purity, with recrystallization achieving >99% purity for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-chloro-5-ethylaniline hydrochloride can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form 3-chloro-5-ethylaniline using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: 3-chloro-5-ethylaniline.

Substitution: Corresponding substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3-chloro-5-ethylaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in research laboratories.

Biology: In biological research, this compound can be used to study the effects of chlorinated anilines on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and ethyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Aromatic vs. Heterocyclic Cores

- Chlorine at the 3-position may stabilize the molecule via electron-withdrawing effects.

- (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (pyridine core, ): The pyridine ring introduces a heteroatom (N), altering electronic properties and hydrogen-bonding capacity. Fluorine at the 5-position may further polarize the molecule, increasing acidity compared to ethyl-substituted analogs .

Hydrochloride Salts of Substituted Amines

Solubility and Stability

Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. For example:

Comparative Data Table

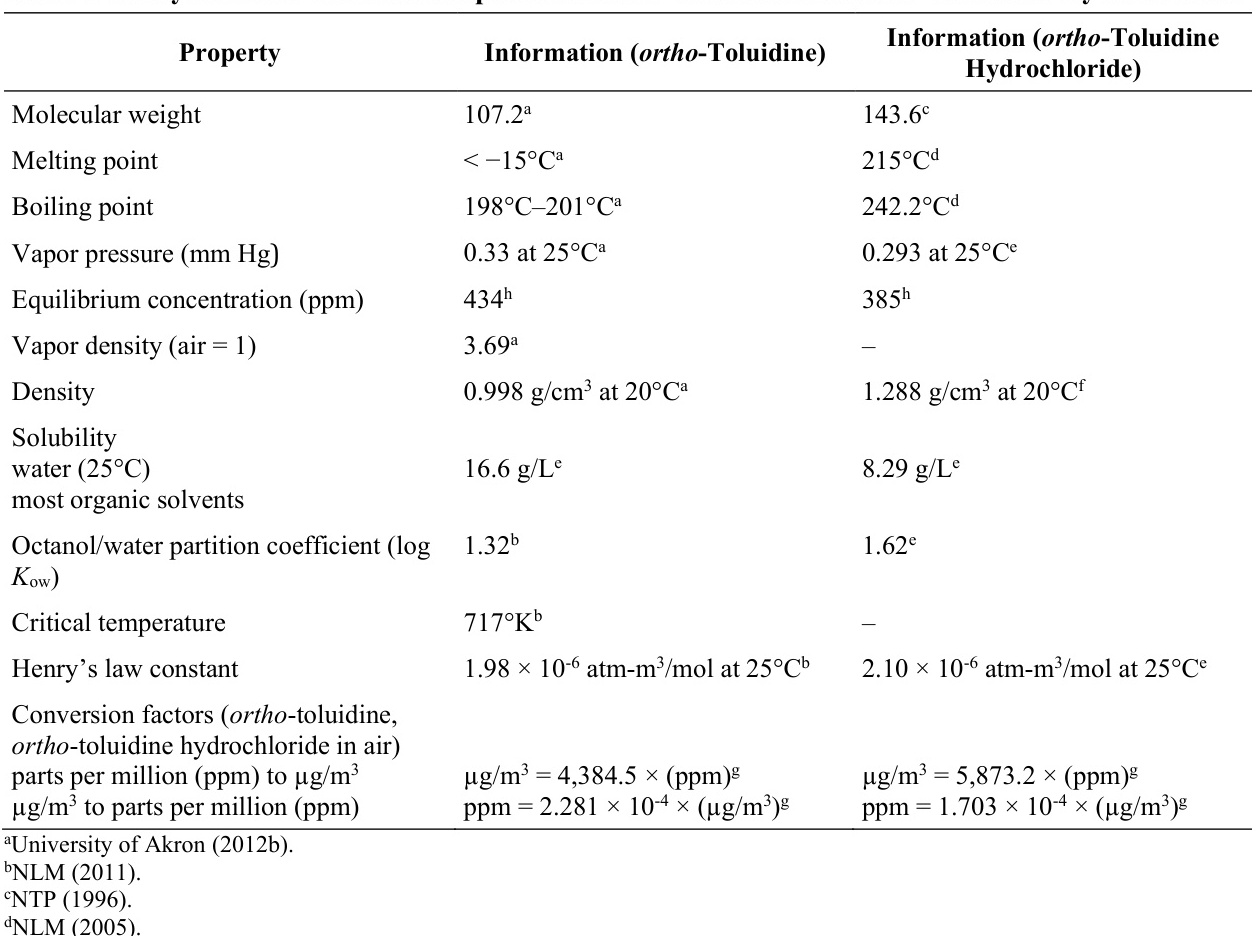

Key Research Findings

- Electronic Effects : Chlorine substituents in aromatic amines enhance stability via resonance and inductive effects, as seen in ortho-toluidine hydrochloride (), which shares structural motifs with this compound .

- Toxicity Considerations: Substituted anilines (e.g., ortho-toluidine) are linked to carcinogenicity, suggesting that the ethyl group in this compound may mitigate toxicity by reducing metabolic activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-5-ethylaniline hydrochloride, and how do reaction conditions influence yield?

- Methodology : Common approaches involve nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. For example, substituting chlorine or ethyl groups onto an aniline backbone under controlled pH (e.g., using HCl as a catalyst) can yield the target compound. Reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. ethanol) significantly affect regioselectivity and purity .

- Data-Driven Design : Optimize via factorial design experiments, varying parameters like stoichiometry, solvent, and catalyst. Monitor yields using HPLC or GC-MS to identify ideal conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation : Employ H/C NMR to verify substituent positions (e.g., chloro at position 3, ethyl at position 5). IR spectroscopy can confirm amine hydrochloride formation (N–H stretch ~2500 cm) .

- Common Pitfalls : Impurities from incomplete substitution (e.g., residual 5-ethylaniline) require careful column chromatography or recrystallization .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- Use fume hoods and closed systems to avoid inhalation/contact.

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Emergency Preparedness : Neutralize spills with sodium bicarbonate and dispose via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic nature of the ethyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The chloro group acts as a weak electron-withdrawing group, while the ethyl group is electron-donating. This combination directs electrophilic substitution to the para position but may hinder NAS due to steric hindrance. DFT calculations can model charge distribution to predict reactivity .

- Experimental Validation : Conduct Suzuki-Miyaura coupling with boronic acids under palladium catalysis. Compare reaction rates and yields with analogous compounds (e.g., 3-chloro-5-methylaniline) to isolate substituent effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Case Study : Observed doublets in H NMR (aromatic region) may arise from diastereotopic protons or paramagnetic impurities. Solutions include:

- Decoupling Experiments : Suppress spin-spin interactions to simplify spectra.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Statistical Analysis : Use principal component analysis (PCA) to correlate spectral anomalies with synthetic batches, identifying process-related variability .

Q. How can this compound serve as a precursor for bioactive molecules, and what are the key challenges in scaling up such syntheses?

- Pharmacological Applications : Derivative synthesis (e.g., Schiff bases for antimicrobial agents) via condensation with ketones/aldehydes. Monitor bioactivity via MIC assays against S. aureus .

- Scale-Up Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.